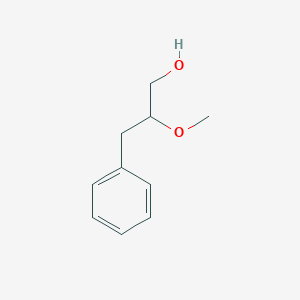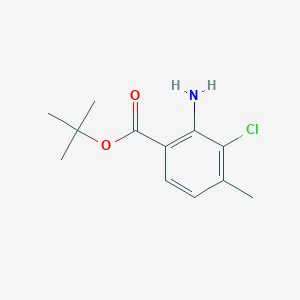![molecular formula C18H16N4S B2931824 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 385786-25-4](/img/structure/B2931824.png)
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that features a unique structure combining indole, pyridine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a Friedel-Crafts acylation to introduce a functional group at the 3-position.
Pyridine Coupling: The indole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction, often using a thioamide and an α-haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine moieties can engage in π-π stacking interactions, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-4-amine
- N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-oxazol-2-amine
- N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-imidazol-2-amine
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of indole, pyridine, and thiazole rings, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and interactions compared to similar compounds, making it a valuable molecule for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-16(13-6-2-3-7-14(13)21-12)17(15-8-4-5-9-19-15)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQCPMEMVEYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

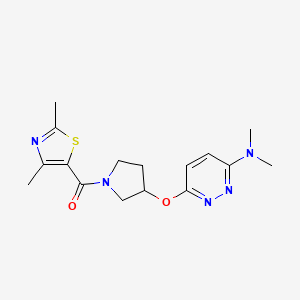
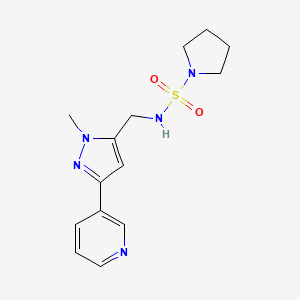
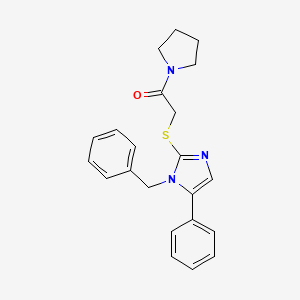
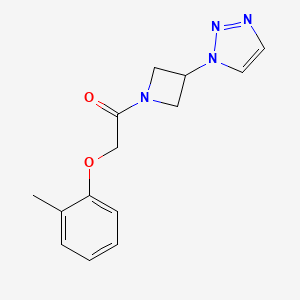
![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)
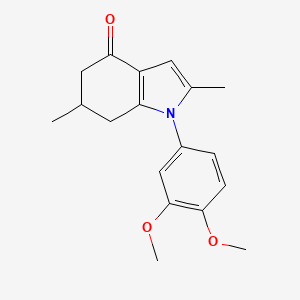
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)
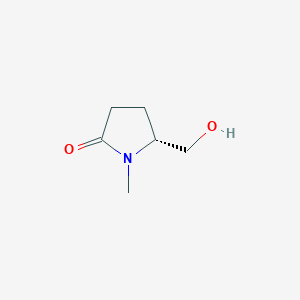
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)
![2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2931761.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)
